molecular formula C21H16ClN3O4S B279439 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate

2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate

Cat. No. B279439
M. Wt: 441.9 g/mol
InChI Key: KYEMTUWCPXVMQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDB-2914 and has been found to exhibit potent antiprogestational and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of CDB-2914 involves the inhibition of progesterone receptor activity. This inhibition leads to the suppression of progesterone-mediated events such as ovulation, implantation, and maintenance of pregnancy. CDB-2914 also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
CDB-2914 has been found to exhibit potent antiprogestational and anti-inflammatory effects in various in vitro and in vivo studies. In animal studies, CDB-2914 has been found to inhibit ovulation, reduce the size of uterine fibroids, and suppress the growth of ovarian cancer cells. CDB-2914 has also been found to reduce the production of pro-inflammatory cytokines and alleviate the symptoms of inflammatory diseases.

Advantages and Limitations for Lab Experiments

CDB-2914 has several advantages for lab experiments. It exhibits high potency and selectivity for the progesterone receptor, which makes it a valuable tool for studying the role of progesterone in various physiological processes. CDB-2914 also exhibits good solubility and stability, which makes it easy to handle and store. However, CDB-2914 has some limitations for lab experiments. It exhibits low bioavailability and rapid metabolism, which may limit its efficacy in vivo. CDB-2914 also exhibits some off-target effects, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the research on CDB-2914. One direction is to optimize the synthesis method of CDB-2914 to improve its yield and purity. Another direction is to investigate the potential applications of CDB-2914 in the treatment of other gynecological disorders such as polycystic ovary syndrome and endometrial cancer. Further research is also needed to elucidate the molecular mechanisms of CDB-2914's antiprogestational and anti-inflammatory effects and to identify potential off-target effects. Finally, the development of more potent and selective progesterone receptor modulators based on the structure of CDB-2914 may lead to the development of novel therapeutics for various diseases.

Synthesis Methods

The synthesis of CDB-2914 involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This intermediate is then reacted with 2-(4-aminophenyl)ethyl nicotinate to form CDB-2914. The synthesis method of CDB-2914 has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

CDB-2914 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antiprogestational activity, which makes it a potential candidate for the treatment of various gynecological disorders such as endometriosis, uterine fibroids, and ovarian cancer. CDB-2914 has also been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C21H16ClN3O4S

Molecular Weight

441.9 g/mol

IUPAC Name

2-(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C21H16ClN3O4S/c22-16-7-9-17(10-8-16)25(12-13-29-21(26)15-4-3-11-23-14-15)20-18-5-1-2-6-19(18)30(27,28)24-20/h1-11,14H,12-13H2

InChI Key

KYEMTUWCPXVMQL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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